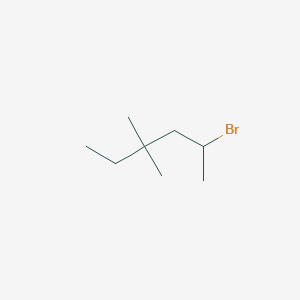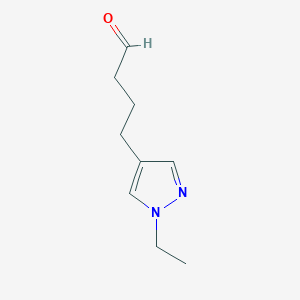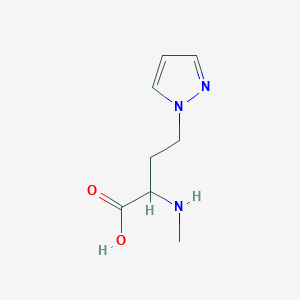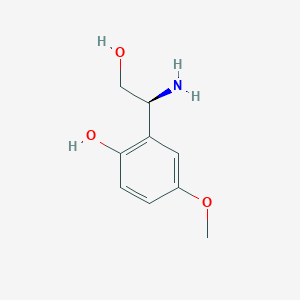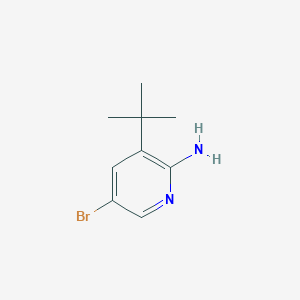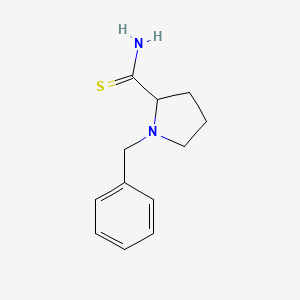
1-Benzylpyrrolidine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylpyrrolidine-2-carbothioamide is an organic compound with the molecular formula C12H16N2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom and a carbothioamide group at the second position of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with thiocarbonyldiimidazole (TCDI) under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzylpyrrolidine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-benzylpyrrolidine-2-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbothioamide group can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-Benzylpyrrolidine-3-carbothioamide: Similar structure but with the carbothioamide group at the third position of the pyrrolidine ring.
1-Benzylpyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness: 1-Benzylpyrrolidine-2-carbothioamide is unique due to the presence of the carbothioamide group at the second position, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H16N2S |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
1-benzylpyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15) |
Clave InChI |
TWYCNURNQNWGAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


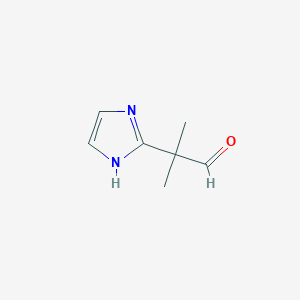
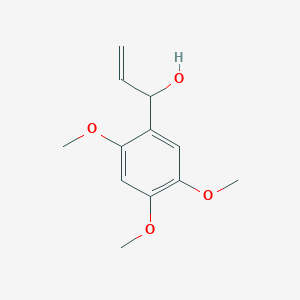
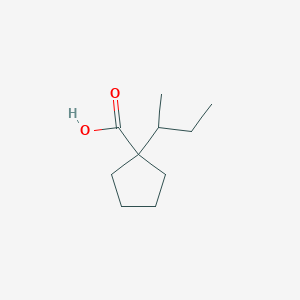
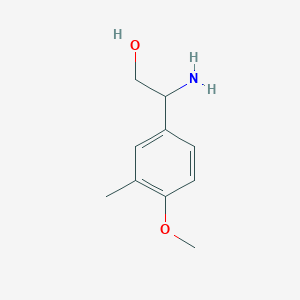
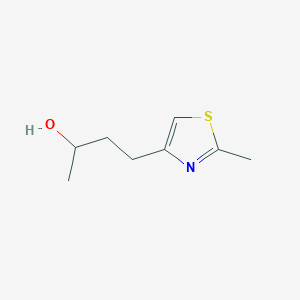
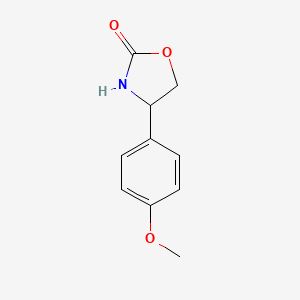
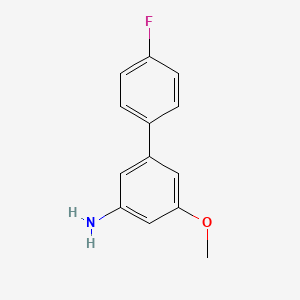
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
